Cas no 1600-44-8 (1λ?-thiolan-1-one)

1λ?-thiolan-1-one 化学的及び物理的性質
名前と識別子
-
- Tetramethylene sulfoxide
- Tetrahydrothiophene S-oxide
- TetrahydrothiopheneSoxide
- Tetramethylene sulphoxide
- Tetrahydrothiophene 1-oxide
- thiolane 1-oxide
- Thiophane oxide
- Tetrahydrothiophene oxide
- Thiophane monoxide
- Thiophane 1-oxide
- THIOPHENE, TETRAHYDRO-, 1-OXIDE
- Thiophene, tetrahydro, 1-oxide
- Tetrametylene sulfoxide
- ISXOBTBCNRIIQO-UHFFFAOYSA-N
- TETRAHYDRO-THIOPHENE-1-OXIDE
- Tetramethylene sulfoxide, 97%
- Thiophene, 1-oxide
- PubChem12544
- 1lambda4-thiolan-1-one
- tetrahydrothiop
- 1λ?-thiolan-1-one
- TMSO
- QZT
- NS00015333
- NSC 65433
- tetrahydrothiophen-1-oxide
- FL7PF5FLM2
- UNII-FL7PF5FLM2
- NCIOpen2_000223
- CHEMBL1207
- InChI=1/C4H8OS/c5-6-3-1-2-4-6/h1-4H
- D92307
- CS-0207394
- TETRAHYDROTHIOPHENE-1-OXIDE
- SCHEMBL27830
- MFCD00005477
- DTXSID6061814
- EINECS 216-493-2
- WLN: T5STJ AO
- AKOS000121854
- FS-4006
- J-009671
- Thiophene-1-oxide, tetrahydro-
- Z278052312
- A810104
- NSC65433
- Tetrahydro-thiophene 1-oxide
- CHEBI:138746
- EN300-28865
- SY010164
- FT-0633695
- NSC-65433
- BRN 0105274
- 5-17-01-00038 (Beilstein Handbook Reference)
- Tetrahydrothiophene 1-oxide, 96%
- Thiophene,tetrahydro-,1-oxide
- BDBM50224861
- 1600-44-8
- T0146
- 1-thiolan-1-one
- AI3-62189
- 1lambda-thiolan-1-one
- Tetramethylenesulfoxide
- DB-043445
-
- MDL: MFCD00005477
- インチ: 1S/C4H8OS/c5-6-3-1-2-4-6/h1-4H2
- InChIKey: ISXOBTBCNRIIQO-UHFFFAOYSA-N
- ほほえんだ: S1(C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O
- BRN: 0105274
計算された属性
- せいみつぶんしりょう: 104.03000
- どういたいしつりょう: 104.03
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 61.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 36.3
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.158 g/mL at 25 °C(lit.)
- ふってん: 107°C/12mmHg(lit.)
- フラッシュポイント: 華氏温度:233.6°f< br / >摂氏度:112°C< br / >
- 屈折率: n20/D 1.52(lit.)
- すいようせい: Fully miscible in water.
- PSA: 36.28000
- LogP: 1.39460
- ようかいせい: 水に溶ける。
1λ?-thiolan-1-one セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- RTECS番号:XN0830000
- ちょぞうじょうけん:倉庫は通風、低温乾燥し、食品と酸化剤と分けて保管し、輸送しなければならない
- TSCA:T
- セキュリティ用語:S24/25
1λ?-thiolan-1-one 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1λ?-thiolan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HM201-25g |
1λ?-thiolan-1-one |
1600-44-8 | 98.0%(GC) | 25g |
¥820.0 | 2023-09-01 | |
Chemenu | CM121688-500g |
Tetrahydrothiophene 1-Oxide |
1600-44-8 | 95% | 500g |
$621 | 2023-03-06 | |
Enamine | EN300-28865-0.05g |
1lambda4-thiolan-1-one |
1600-44-8 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
Enamine | EN300-28865-2.5g |
1lambda4-thiolan-1-one |
1600-44-8 | 95.0% | 2.5g |
$47.0 | 2025-03-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HM201-100g |
1λ?-thiolan-1-one |
1600-44-8 | 98.0%(GC) | 100g |
¥1741.0 | 2022-06-10 | |
Enamine | EN300-28865-0.5g |
1lambda4-thiolan-1-one |
1600-44-8 | 95.0% | 0.5g |
$28.0 | 2025-03-19 | |
Enamine | EN300-28865-50.0g |
1lambda4-thiolan-1-one |
1600-44-8 | 95.0% | 50.0g |
$278.0 | 2025-03-19 | |
Enamine | EN300-26866677-1g |
1lambda4-thiolan-1-one |
1600-44-8 | 95% | 1g |
$37.0 | 2023-09-06 | |
Apollo Scientific | OR916306-500g |
Tetramethylene sulfoxide |
1600-44-8 | 95+% | 500g |
£1118.00 | 2025-03-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17502-50g |
Tetrahydrothiophene 1-oxide, 97% |
1600-44-8 | 97% | 50g |
¥2448.00 | 2023-02-09 |
1λ?-thiolan-1-one 関連文献
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1. Contents pages
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Mu Lin,Zikuan Wang,Huayi Fang,Lianghui Liu,Haolin Yin,Chun-Hua Yan,Xuefeng Fu RSC Adv. 2016 6 10861
-
3. Sulphur ligand–metal complexes. Part 16. Copper complexes of thioethers and the single-crystal X-ray structure of the polymeric mixed-valence complex, penta-μ-chloro-tris-μ-tetrahydrothiophene-tetracopper(I,II)Eric W. Ainscough,Andrew M. Brodie,June M. Husbands,Graeme J. Gainsford,Eric J. Gabe,Neil F. Curtis J. Chem. Soc. Dalton Trans. 1985 151
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4. Direct synthesis of phosphorotrithioites and phosphorotrithioates from white phosphorus and thiolsXinlei Huangfu,Yueqiao Wang,Guozhang Lu,Yinwei Cao,Guo Tang,Yufen Zhao Green Chem. 2020 22 5303
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Nadja Giesbrecht,Johannes Schlipf,Irene Grill,Philipp Rieder,Vladimir Dyakonov,Thomas Bein,Achim Hartschuh,Peter Müller-Buschbaum,Pablo Docampo J. Mater. Chem. A 2018 6 4822
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Dion Hubble,David Emory Brown,Yangzhi Zhao,Chen Fang,Jonathan Lau,Bryan D. McCloskey,Gao Liu Energy Environ. Sci. 2022 15 550
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7. Molecular structure of tetrahydrothiophene-1-oxide and cis-2-methyltetrahydrothiophene-1-oxide from electron diffractionGy?rgy Forgács,Gy?rgy Schultz,István Hargittai,István Jalsovszky,árpád Kucsman J. Chem. Soc. Faraday Trans. 2 1989 85 303
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8. Solvent basicity controlled deformylation for the formation of furfural from glucose and fructoseMiyuki Asakawa,Abhijit Shrotri,Hirokazu Kobayashi,Atsushi Fukuoka Green Chem. 2019 21 6146
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Carl P. Soltau,Zac E. Brown,Aidan J. Brock,Alexander P. Martyn,James P. Blinco,Branka Miljevic,John C. McMurtrie,Steven E. Bottle Chem. Commun. 2022 58 10416
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Oluwaseun Romiluyi,Yannick Eatmon,Ruihao Ni,Barry P. Rand,Paulette Clancy J. Mater. Chem. A 2021 9 13087
1λ?-thiolan-1-oneに関する追加情報
Comprehensive Overview of 1λ?-thiolan-1-one (CAS No. 1600-44-8): Properties, Applications, and Research Insights
1λ?-thiolan-1-one (CAS No. 1600-44-8) is a sulfur-containing heterocyclic compound that has garnered significant attention in organic chemistry and material science due to its unique structural features and versatile reactivity. This five-membered ring system, characterized by a thiolane core and a carbonyl group, serves as a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly exploring its potential in pharmaceuticals, agrochemicals, and specialty chemicals, aligning with the growing demand for sustainable synthetic routes and green chemistry practices.
The compound's molecular structure, featuring a thioether linkage and a ketone functional group, enables diverse chemical transformations. Its CAS No. 1600-44-8 is frequently searched in chemical databases, reflecting its relevance in high-value chemical synthesis. Recent studies highlight its role in catalysis and ligand design, particularly in transition-metal-catalyzed reactions, which are pivotal for developing novel bioactive molecules. This aligns with the current trend of optimizing atom-economical processes in drug discovery.
From an industrial perspective, 1λ?-thiolan-1-one is investigated for its potential in flavor and fragrance applications, where sulfur-containing compounds often impart distinctive olfactory properties. Its derivatives are also explored in polymer chemistry, contributing to the development of functional materials with enhanced thermal stability or conductivity. These applications resonate with the broader interest in smart materials and bio-based alternatives to traditional petrochemicals.
Environmental and safety considerations are critical when handling 1λ?-thiolan-1-one. While not classified as hazardous under standard regulations, proper laboratory handling protocols must be followed, including the use of personal protective equipment (PPE). This aligns with the increasing focus on ESG (Environmental, Social, and Governance) compliance in chemical manufacturing, a topic frequently queried in industry forums and regulatory updates.
Analytical characterization of CAS No. 1600-44-8 typically involves techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy, which are essential for quality control in commercial production. The compound's spectral data is often requested in chemical research publications, underscoring its importance in method validation and reproducibility—a key concern in modern open science initiatives.
Future research directions for 1λ?-thiolan-1-one may explore its biocompatibility and degradation pathways, addressing the rising demand for eco-friendly chemicals. Additionally, computational studies using AI-driven molecular modeling could optimize its synthetic routes, reflecting the intersection of cheminformatics and traditional experimental chemistry—a hot topic in digital transformation discussions across the chemical sector.
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